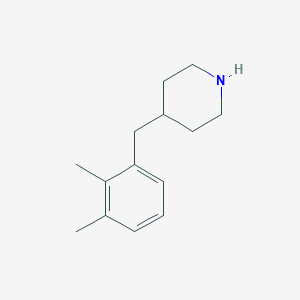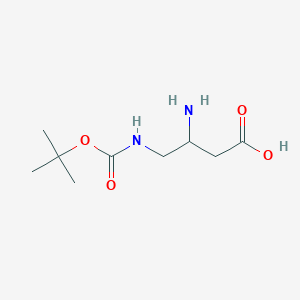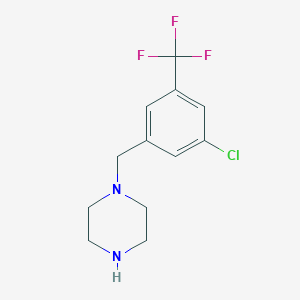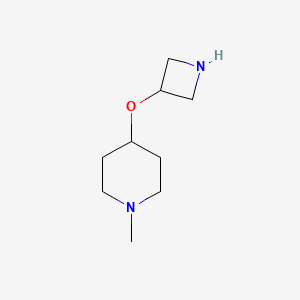
(E)-3-(2,3-difluorophenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,3-difluorophenyl)acrylaldehyde is an organic compound characterized by the presence of a difluorophenyl group attached to an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-difluorophenyl)acrylaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-difluorobenzaldehyde and an appropriate acrylating agent.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The reaction proceeds through a nucleophilic addition-elimination mechanism, where the acrylating agent adds to the aldehyde group of 2,3-difluorobenzaldehyde, followed by elimination to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the final product in high purity.
化学反応の分析
Types of Reactions
(E)-3-(2,3-difluorophenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorophenyl group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: The major product is 3-(2,3-difluorophenyl)acrylic acid.
Reduction: The major product is 3-(2,3-difluorophenyl)acryl alcohol.
Substitution: The major products depend on the specific substitution reaction but may include halogenated or nitrated derivatives.
科学的研究の応用
(E)-3-(2,3-difluorophenyl)acrylaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (E)-3-(2,3-difluorophenyl)acrylaldehyde exerts its effects involves:
Molecular Targets: Interacting with specific molecular targets such as enzymes or receptors.
Pathways: Modulating biochemical pathways, potentially leading to changes in cellular function or signaling.
類似化合物との比較
Similar Compounds
(E)-3-(2,4-difluorophenyl)acrylaldehyde: Similar structure but with fluorine atoms at different positions.
(E)-3-(2,3-dichlorophenyl)acrylaldehyde: Similar structure but with chlorine atoms instead of fluorine.
(E)-3-(2,3-difluorophenyl)acrylic acid: Oxidized form of the compound.
Uniqueness
(E)-3-(2,3-difluorophenyl)acrylaldehyde is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C9H6F2O |
|---|---|
分子量 |
168.14 g/mol |
IUPAC名 |
(E)-3-(2,3-difluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-6H/b4-2+ |
InChIキー |
TXOMKODUUBRTSU-DUXPYHPUSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)F)F)/C=C/C=O |
正規SMILES |
C1=CC(=C(C(=C1)F)F)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)








![ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13614396.png)




